N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Overview
Description
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves several stepsThe reaction conditions typically involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different pharmacologically active derivatives.
Substitution: . Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide can be compared with other pyridazine derivatives, such as:
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: This compound also contains a pyridazine ring and has similar pharmacological properties.
Zardaverine: A known anti-platelet agent with a pyridazine core.
Emorfazone: An anti-inflammatory agent with a pyridazine structure
Properties
IUPAC Name |
4-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-12-6-7-14(11-17(12)23(25)26)19(24)20-15-5-3-4-13(10-15)16-8-9-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCPZZLEFVCQPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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